N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide typically begins with commercially available starting materials such as 4-anilinophenol and 3-methylphenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or ethanol to ensure complete conversion of reactants to products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Due to its structural features, N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide is investigated as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
- N-(4-anilinophenyl)-2-phenoxyacetamide
- N-(4-anilinophenyl)-2-(4-methylphenoxy)acetamide
- N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy ring distinguishes these compounds from N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide.
- Unique Properties: this compound may exhibit unique biological activities or material properties due to the specific positioning of the methyl group on the phenoxy ring.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16-6-5-9-20(14-16)25-15-21(24)23-19-12-10-18(11-13-19)22-17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKYEBOGFSAQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350160 |
Source
|
Record name | N-(4-Anilinophenyl)-2-(3-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6080-41-7 |
Source
|
Record name | N-(4-Anilinophenyl)-2-(3-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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